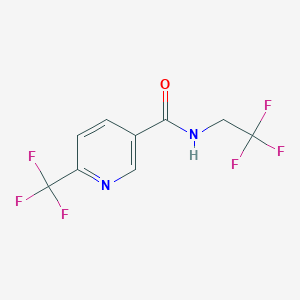

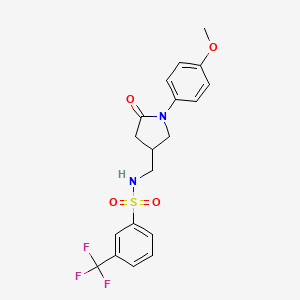

N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

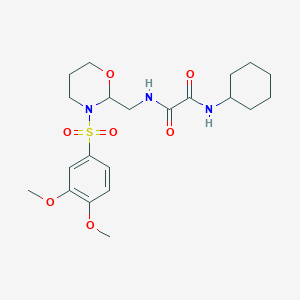

“N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a trifluoromethyl group attached to the pyridine ring and a trifluoroethyl group attached to a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the attachment of the trifluoroethyl group to the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, the electronegative trifluoromethyl group, and the polar carboxamide group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the carboxamide group. The pyridine ring could potentially undergo electrophilic substitution reactions, while the trifluoromethyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the carboxamide group could contribute to its polarity .Aplicaciones Científicas De Investigación

Structural Characterization and Complex Formation

- Pyridine carboxamide derivatives have been utilized in the synthesis of lanthanide podates, demonstrating their ability to organize unsymmetrical tridentate binding units around a protonated covalent tripod. This structural arrangement facilitates the complexation with lanthanide metal ions, leading to stable nine-coordinate podates, showcasing the compound's potential in designing materials with predetermined structural and electronic properties (Renaud et al., 1999).

Anion Recognition and Binding

- Dicationic derivatives of pyridine-2,6-dicarboxamide have shown strong binding to anions and neutral guests, highlighting the compound's utility in anion recognition. This property is attributed to the rigid preorganized structure of the receptors and the high acidity of NH and CH groups, along with the electrostatic charge effect, indicating potential applications in sensor technologies and anion targeting (Dorazco‐González et al., 2010).

Modification and Functionalization

- Studies on pyridine-3-carboxamide (nicotinamide) have explored its reactivity with alkyl radicals, leading to mono-, di-, and tri-alkylated products. This demonstrates the compound's versatility in undergoing radical substitution reactions, which could be relevant for chemical synthesis and modification processes (Tada & Yokoi, 1989).

Luminescence Properties

- Research into europium(III) and terbium(III) complexes with pyridine-2,6-dicarboxamide revealed efficient ligand-sensitized luminescence. Such complexes demonstrate the potential of pyridine carboxamide derivatives in the development of materials for optoelectronic applications, showcasing their relevance in the design of luminescent compounds (Tanase et al., 2007).

Direcciones Futuras

The future research directions for this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its interactions with biological targets, or investigating its potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2O/c10-8(11,12)4-17-7(18)5-1-2-6(16-3-5)9(13,14)15/h1-3H,4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPZXJDKZYUUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCC(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2693783.png)

![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2693784.png)

![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2693791.png)

![Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2693794.png)

![6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2693797.png)